2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into derivatives of similar chemical structures has shown promise in the development of new anticancer agents. Al-Sanea et al. (2020) synthesized compounds with aryloxy groups attached to the C2 of the pyrimidine ring, which exhibited cancer cell growth inhibition across several cancer cell lines, demonstrating potential as anticancer agents (Al-Sanea et al., 2020).
Antioxidant Activity
Studies by Chkirate et al. (2019) on pyrazole-acetamide derivatives have uncovered significant antioxidant activity, providing a foundation for the development of therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Radioligand Imaging
In the field of neuroimaging, Dollé et al. (2008) have highlighted the synthesis and application of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), enabling the study of neuroinflammation and neurodegenerative diseases through positron emission tomography (PET) (Dollé et al., 2008).
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) investigated the chemical reactivity and biological evaluation of a novel compound, demonstrating the synthesis's versatility for constructing nitrogen heterocyclic compounds with potential therapeutic applications (Farouk et al., 2021).
Antimicrobial and Antifungal Activities
Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives showing good antibacterial and antifungal activities, suggesting the potential of similar structures for antimicrobial agent development (Hossan et al., 2012).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-9-16(24)21-18(19-11)23-15(8-12(2)22-23)20-17(25)10-27-14-7-5-4-6-13(14)26-3/h4-9H,10H2,1-3H3,(H,20,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGGRIVKYOVPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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